molecular formula C12H15FN4 B1483408 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098045-58-8

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1483408
CAS RN: 2098045-58-8
M. Wt: 234.27 g/mol
InChI Key: ZSXGPWZGJBGFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPA) is an organic compound that has been widely studied for its potential applications in scientific research. FEPA has a unique structure and is composed of a pyrazole ring, a fluoroethyl group, and a pyridine ring. It has been found to have a wide range of biochemical and physiological effects, and has been used for a variety of purposes, including as a fluorescent probe, a catalyst, and a drug delivery system.

Scientific Research Applications

Understanding Heterocyclic Amines

Heterocyclic amines (HCAs) like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed during the cooking of meat and fish at high temperatures. Research has indicated that HCAs are potentially carcinogenic, leading to an interest in understanding their formation, exposure levels, and biological effects. For example, studies on dietary exposure to PhIP, which shares the heterocyclic amine structure with the compound of interest, have provided insights into its role in human carcinogenesis and possible pathways for its biological impact (Magagnotti et al., 2000; Wakabayashi et al., 1993).

Biomonitoring and Health Risks

Advancements in biomonitoring techniques have allowed for the detection of HCAs like PhIP in human samples, providing a direct method to assess exposure from dietary sources and evaluate potential health risks. For instance, studies have shown that PhIP can be detected in human hair, offering a non-invasive biomarker of exposure to this carcinogen (Bessette et al., 2009). This research contributes to a better understanding of the exposure levels among different populations and the potential risk factors associated with dietary habits.

Metabolic Pathways and Genetic Influence

Research into the metabolic pathways of HCAs has highlighted the significant role of enzymes like CYP1A2 in the metabolism of these compounds in humans. The genetic variability in enzyme activity can influence individual susceptibility to the carcinogenic effects of HCAs, underlining the importance of genetic factors in dietary cancer risk (Moonen et al., 2004). Understanding these pathways is crucial for developing dietary recommendations and interventions aimed at reducing cancer risk.

Applications in Disease Marker Identification

HCAs' research has also ventured into identifying disease markers, especially in cancers associated with dietary habits. Studies exploring the formation of DNA adducts by HCAs provide essential clues about the mechanisms through which these compounds contribute to carcinogenesis. This research is foundational for developing strategies to monitor and potentially mitigate the impact of HCAs on human health (Lightfoot et al., 2000).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXGPWZGJBGFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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